![molecular formula C54H42N4 B12567350 N~1~,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine CAS No. 176243-72-4](/img/structure/B12567350.png)
N~1~,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine is an organic compound with the molecular formula C30H24N2. It is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and molecular magnets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine typically involves a multi-step process. One common method includes the following steps:
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced using agents like DIBALH.
Substitution: It undergoes substitution reactions, particularly aromatic substitution.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like DIBALH or lithium aluminum hydride.
Substitution: Catalysts like palladium and bases like sodium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
N~1~,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine has several scientific research applications:
Organic Electronics: Used in OLEDs and PLEDs for its excellent electron-donating properties.
Molecular Magnets: Employed in the development of molecular magnets due to its unique electronic properties.
Fluorescent Sensors: Utilized in sensors for detecting acidity, polarity, and metal cations.
Bio-imaging: Applied in bio-imaging due to its two-photon absorption properties.
Mechanism of Action
The mechanism of action of N1,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine involves its electron-donating properties. The compound interacts with electron-deficient species, facilitating charge transfer processes. This interaction is crucial in its applications in OLEDs and molecular magnets .
Comparison with Similar Compounds
Similar Compounds
- N,N,N’,N’-Tetraphenyl-1,4-phenylenediamine
- N,N,N’,N’-Tetraphenyl-1,4-benzenediamine
- 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine
Uniqueness
N~1~,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine is unique due to its strong electron-donating properties and its ability to form stable charge-transfer complexes. This makes it particularly valuable in the field of organic electronics and molecular magnets .
Properties
CAS No. |
176243-72-4 |
|---|---|
Molecular Formula |
C54H42N4 |
Molecular Weight |
746.9 g/mol |
IUPAC Name |
1-N,3-N-diphenyl-1-N,3-N-bis[4-(N-phenylanilino)phenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C54H42N4/c1-7-20-43(21-8-1)55(44-22-9-2-10-23-44)49-34-38-51(39-35-49)57(47-28-15-5-16-29-47)53-32-19-33-54(42-53)58(48-30-17-6-18-31-48)52-40-36-50(37-41-52)56(45-24-11-3-12-25-45)46-26-13-4-14-27-46/h1-42H |
InChI Key |
PQKHQIGNWMQMIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC(=CC=C5)N(C6=CC=CC=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


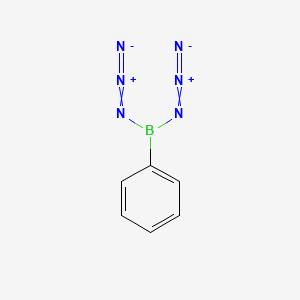
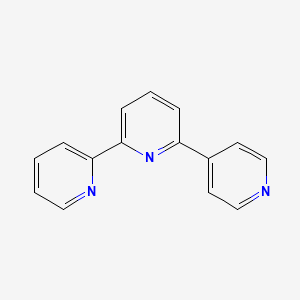
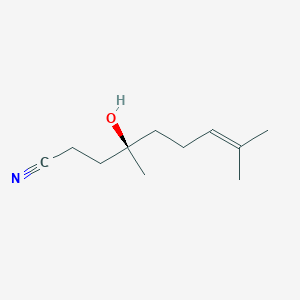
![3-[4-(Dimethylamino)anilino]-1-(4-hexylphenyl)prop-2-en-1-one](/img/structure/B12567280.png)
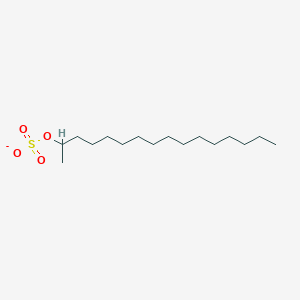
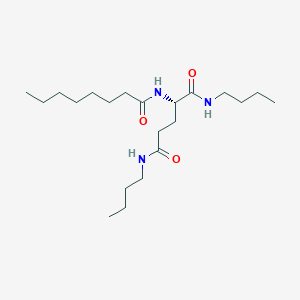

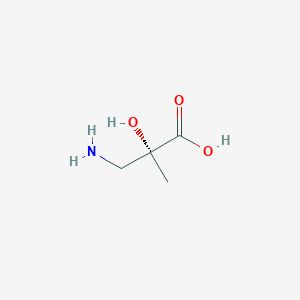
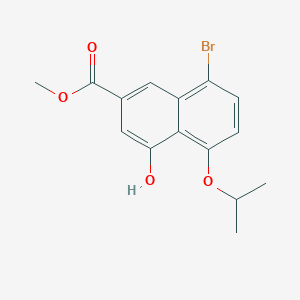

![Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B12567336.png)

![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one, 2,3-diphenyl-, (2R,3R)-](/img/structure/B12567346.png)
![Tris[3,5-bis(trifluoromethyl)phenyl]borane](/img/structure/B12567349.png)
